molecular formula C9H7BrO2 B176308 5-Bromo-7-methoxybenzofuran CAS No. 164414-62-4

5-Bromo-7-methoxybenzofuran

Cat. No. B176308
M. Wt: 227.05 g/mol
InChI Key: RFRKRHOQHQGVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-methoxybenzofuran is a compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, have been synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-methoxybenzofuran can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, are involved in various chemical reactions . For instance, they can undergo reactions with various aldehydes to form Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-methoxybenzofuran include a density of 1.5±0.1 g/cm³, a boiling point of 255.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Methods : The development of these compounds involves working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
    • Results : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
  • Anti-tumor, Antibacterial, Anti-oxidative, and Anti-viral Activities

    • Field : Pharmacology
    • Application : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .
    • Methods : The methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Results : The results of 3-(4,5-dimethylthiolan-2-yl)-2,5 diphenyltetrazolium bromide (MTT) assay showed that compound 56 is cytotoxic and has a 50% cytotoxicity (CC 50) value of 7.9 μM .
  • Synthesis of Carbamates and Carbamides

    • Field : Organic Chemistry
    • Application : The 5-bromo-7-methoxybenzofuran nucleus is used as a key intermediate in the synthesis of a series of carbamates and carbamides . These compounds have a wide range of applications in various fields, including pharmaceuticals and agrochemicals .
    • Methods : The key intermediate 5-bromo-7-methoxy-1-benzofuran-2-carbonyl azide is synthesized and then treated with ethanol, phenols, and aromatic primary amines to produce a series of carbamates and carbamides .
    • Results : This method provides an efficient way to synthesize a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Treatment of Skin Diseases

    • Field : Dermatology
    • Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Methods : These compounds are applied topically or taken orally, depending on the specific condition being treated .
    • Results : These compounds have shown effectiveness in treating various skin conditions, providing relief to patients .
  • Antiviral Drugs

    • Field : Pharmacology
    • Application : Some benzofuran compounds have shown strong antiviral activities . These compounds can be used as a basis for the optimization of antiviral drugs .
    • Methods : The development of these compounds involves testing their cytotoxicity and selection index (SI, ratio of CC 50 to IC 50) .
    • Results : The results of 3-(4,5-dimethylthiolan-2-yl)-2,5 diphenyltetrazolium bromide (MTT) assay showed that compound 56 is cytotoxic and has a 50% cytotoxicity (CC 50) value of 7.9 μM .
  • Natural Products Synthesis

    • Field : Organic Chemistry
    • Application : Benzofuran rings are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .
    • Methods : The synthesis of these natural products involves constructing benzofuran rings . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
    • Results : This method provides an efficient way to synthesize a series of difficult-to-prepare polycyclic benzofuran compounds .

Future Directions

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing these compounds as potential natural drug lead compounds .

properties

IUPAC Name

5-bromo-7-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRKRHOQHQGVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methoxybenzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SY Lin, CL Chen, YJ Lee - The Journal of Organic Chemistry, 2003 - ACS Publications
… 2-(4-Benzyloxy-3-methoxyphenyl)-5-bromo-7-methoxybenzofuran (7). Dibromide 5 (2.50 g, 8.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.95 g, 10 mol %), and stannane 6 (…
Number of citations: 74 pubs.acs.org
KR More, RS Mali - Tetrahedron, 2016 - Elsevier
We herein report the general, versatile, and convenient method for the synthesis of 2-arly/alkyl-5-bromo-7-methoxy benzofurans from easily available o-Vanillin in five steps. These …
Number of citations: 12 www.sciencedirect.com
A Sivaraman, JS Kim, DS Harmalkar… - Journal of Natural …, 2020 - ACS Publications
2-Aryl/alkylbenzofurans, which constitute an important subclass of naturally occurring lignans and neolignans, have attracted extensive synthetic efforts due to their useful biological …
Number of citations: 11 pubs.acs.org
JM Pérez, DJ Ramón - European Journal of Organic Chemistry, 2016 - Wiley Online Library
The coupling‐allenylation‐cyclization reaction sequence of o‐hydroxybenzaldehydes with alkynes in the presence of 4‐methylbenzenesulfonohydrazide was carried out in ethanol as a …
XF Duan, G Shen, ZB Zhang - Synthesis, 2010 - thieme-connect.com
Efficient and general synthetic protocols were developed for the total synthesis of ailanthoidol, egonol, and some related analogues. The key transformations describe here involve a two…
Number of citations: 9 www.thieme-connect.com
XF Duan, G Shen, ZB Zhang - Synthesis, 2010 - thieme-connect.com
The first total synthesis of four naturally occurring benzofuran neolignans and two analogues was achieved in four steps in 44-51% overall yield. Key steps involved a two-step …
Number of citations: 5 www.thieme-connect.com
Q Mo, N Sun, L Jin, B Hu, Z Shen… - The Journal of Organic …, 2020 - ACS Publications
A modular tandem synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols has been established based on a sequence of Cu-catalyzed intramolecular C–O coupling and …
Number of citations: 5 pubs.acs.org
JM Pérez Galera, DJ Ramón - 2016 - rua.ua.es
The coupling-allenylation-cyclization reaction sequence of o-hydroxybenzaldehydes with alkynes in the presence of 4-methylbenzenesulfonohydrazide was carried out in ethanol as a …
Number of citations: 0 rua.ua.es

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